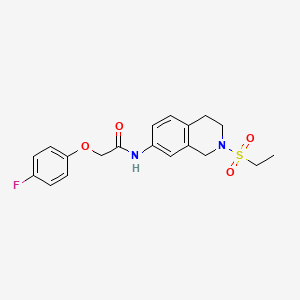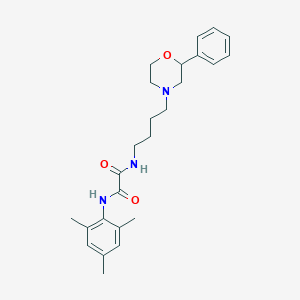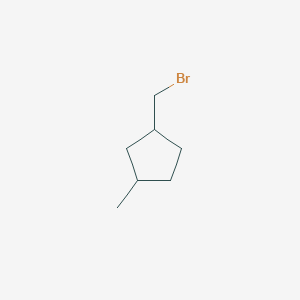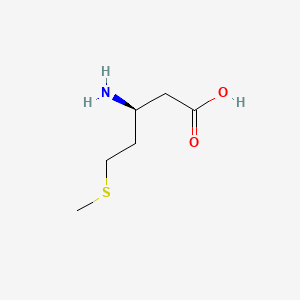
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a complex organic molecule known for its diverse biological and chemical properties. With functional groups that allow for various chemical interactions, it is a compound of interest in the fields of medicinal chemistry, pharmacology, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions:
Preparation of Intermediate Compounds: : Starting materials such as 1,2,3,4-tetrahydroisoquinoline and 4-fluorophenol are treated with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Coupling Reactions: : The intermediates are then coupled using acylation techniques, involving reagents like acetyl chloride or acetic anhydride.
Final Assembly: : The final assembly of the compound may involve additional steps such as nucleophilic substitution or condensation reactions, optimized through specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
In an industrial context, the production scale-up might utilize continuous flow reactors to enhance reaction efficiency and product consistency. Optimized conditions such as controlled temperature, pressure, and solvent management are crucial in achieving high-quality yield in bulk production.
化学反応の分析
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Employing oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Both electrophilic and nucleophilic substitution reactions, facilitated by appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : LiAlH4 in anhydrous ether, NaBH4 in methanol or water.
Substitution: : Halogens like bromine or chlorine for electrophilic substitution; alkoxides or amines for nucleophilic substitution.
Major Products Formed
The reactions can yield various derivatives depending on the reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can yield alcohol or amine derivatives.
科学的研究の応用
The compound is utilized in:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : Studied for its potential enzyme inhibition and receptor binding capabilities.
Medicine: : Investigated for its therapeutic potential in neurological disorders, given its structural similarity to bioactive molecules.
Industry: : Used in developing novel materials with specific functional properties.
作用機序
Molecular Targets and Pathways Involved
The compound interacts primarily with enzyme active sites and receptor binding domains:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, disrupting normal substrate processing.
Receptor Binding: : The compound's affinity for certain receptors in the brain or other tissues can modulate biological pathways, influencing cellular responses and signaling mechanisms.
類似化合物との比較
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide
N-(2-(isopropylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
The ethylsulfonyl group and the fluorophenoxy moiety confer unique physicochemical properties that may enhance biological activity, selectivity, and binding affinity compared to its analogs. This distinction can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-3-6-17(11-15(14)12-22)21-19(23)13-26-18-7-4-16(20)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKJFQVIMHZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)



![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
